molecular formula C9H13BrN2O B13070393 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine

Cat. No.: B13070393
M. Wt: 245.12 g/mol
InChI Key: QQVRMSFTIYDBQM-UHFFFAOYSA-N
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Description

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions often include the use of solvents such as 1,4-dioxane and water, with potassium phosphate as a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-4-butan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-3-6(2)13-9-7(10)4-12-5-8(9)11/h4-6H,3,11H2,1-2H3

InChI Key

QQVRMSFTIYDBQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=NC=C1N)Br

Origin of Product

United States

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